![molecular formula C17H15N5O B2717203 Isoquinolin-1-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone CAS No. 2192745-25-6](/img/structure/B2717203.png)
Isoquinolin-1-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
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Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “Isoquinolin-1-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone”, there are related studies on the synthesis of similar compounds. For instance, a catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates has been reported, which utilizes easily accessible N-hetaryl ureas and alcohols . Another study reported the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using trimethylamine and magnesium oxide nanoparticles .Scientific Research Applications
Synthesis and Biological Activity
Isoquinoline derivatives have been synthesized and studied for their potential biological activities, including antimicrobial, antitubercular, and antitumor effects. One study described the synthesis of Pyrimidine-Azetidinone analogues, which were evaluated for their antioxidant, in vitro antimicrobial, and antitubercular activities against various bacterial and fungal strains as well as Mycobacterium tuberculosis. This research highlights the potential of these compounds in designing further antibacterial and antituberculosis agents (Chandrashekaraiah et al., 2014).
Anticancer Potential
Several studies focused on the anticancer potential of Isoquinoline derivatives. New pyrimidoisoquinolinequinones were synthesized and showed a range of cytotoxic activities against normal and cancer cell lines, highlighting the importance of the quinone nucleus and substituent variations in enhancing anticancer activity (Vásquez et al., 2010; Bolognese et al., 2004).
Antimicrobial and Antifungal Applications
Compounds bearing the Isoquinoline moiety have been synthesized and tested for antimicrobial and antifungal activities, showing significant activity against a range of bacterial and fungal strains. The presence of electron-withdrawing groups in these compounds has been observed to enhance their antimicrobial effectiveness, suggesting a promising avenue for developing new antimicrobial agents (Desai et al., 2016).
properties
IUPAC Name |
isoquinolin-1-yl-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O/c23-16(15-14-5-2-1-4-12(14)6-9-18-15)22-10-13(11-22)21-17-19-7-3-8-20-17/h1-9,13H,10-11H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPPPKKCSKIPBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC=CC3=CC=CC=C32)NC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinolin-1-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone |
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